4-PHENYL-5-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-4H-1,2,4-TRIAZOLE-3-THIOL
CAS No.: 298687-03-3
Cat. No.: VC10855801
Molecular Formula: C16H12F3N3S
Molecular Weight: 335.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 298687-03-3 |
|---|---|
| Molecular Formula | C16H12F3N3S |
| Molecular Weight | 335.3 g/mol |
| IUPAC Name | 4-phenyl-3-[[3-(trifluoromethyl)phenyl]methyl]-1H-1,2,4-triazole-5-thione |
| Standard InChI | InChI=1S/C16H12F3N3S/c17-16(18,19)12-6-4-5-11(9-12)10-14-20-21-15(23)22(14)13-7-2-1-3-8-13/h1-9H,10H2,(H,21,23) |
| Standard InChI Key | AYAYMNNHDDTQDQ-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)N2C(=NNC2=S)CC3=CC(=CC=C3)C(F)(F)F |
| Canonical SMILES | C1=CC=C(C=C1)N2C(=NNC2=S)CC3=CC(=CC=C3)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
4-Phenyl-5-{[3-(trifluoromethyl)phenyl]methyl}-4H-1,2,4-triazole-3-thiol belongs to the 1,2,4-triazole family, characterized by a five-membered aromatic ring containing three nitrogen atoms. Its structure comprises:
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A phenyl group at position 4 of the triazole ring.
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A benzyl substituent at position 5, modified with a 3-(trifluoromethyl)phenyl moiety.
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A thiol (-SH) group at position 3, conferring potential redox activity and metal-binding capacity .
Molecular Formula and Weight
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Molecular Formula:
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Molecular Weight: 343.35 g/mol (calculated from atomic masses).
Spectral and Computational Data
While experimental spectral data for this compound are unavailable, analogous triazole-thiols exhibit:
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IR Peaks:
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NMR Signatures:
Synthesis and Derivative Formation
The synthesis of 1,2,4-triazole-3-thiols typically involves cyclocondensation reactions. For this compound, a plausible route includes:
Key Synthetic Steps
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Hydrazide Formation: Reacting a dicarbonyl ester (e.g., diethyl oxalate) with phenylhydrazine to form a pyrazole-3-carboxylate intermediate .
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Cyclocondensation: Treating the hydrazide with carbon disulfide () or ammonium thiocyanate () to generate the triazole-thione core .
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Functionalization: Introducing the 3-(trifluoromethyl)benzyl group via alkylation or nucleophilic substitution.
Example Protocol (Adapted from ACS Omega ):
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Step 1: Hydrazinolysis of pyrazole carboxylate 3 yields hydrazide 4.
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Step 2: Cyclocondensation of 4 with in ethanolic KOH forms triazole-thione 5.
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Step 3: Alkylation of 5 with 3-(trifluoromethyl)benzyl bromide introduces the benzyl substituent.
Derivative Synthesis
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Schiff Bases: Condensation with aromatic aldehydes (e.g., benzaldehyde) forms imine derivatives .
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Mannich Bases: Reaction with morpholine and formaldehyde yields amino-methylated analogs .
Physicochemical and Pharmacological Properties
Physicochemical Profile
| Property | Value/Description |
|---|---|
| Solubility | Low in water; soluble in DMF, DMSO |
| logP | ~3.5 (estimated) |
| pKa | ~8.2 (thiol group) |
The trifluoromethyl group enhances lipophilicity and metabolic stability, while the thiol moiety contributes to acidity and antioxidant potential .
Biological Activity
Though direct data are lacking, structurally related triazole-thiols exhibit:
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Anticancer Activity: Compound 9 (from ACS Omega ) showed cytotoxicity against human colon carcinoma (HCT-116) with IC ≈ 8.2 μM, comparable to vinblastine.
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Antimicrobial Effects: Triazole-thiols with aryl substituents inhibit Staphylococcus aureus (MIC: 16–32 μg/mL) .
Structure-Activity Relationships (SAR):
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Electron-Withdrawing Groups (e.g., -CF): Enhance bioavailability and target binding .
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Thiol Group: Mediates redox interactions and enzyme inhibition .
Applications and Industrial Relevance
Medicinal Chemistry
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Anticancer Agents: Triazole-thiols interfere with tubulin polymerization or DNA replication .
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Antioxidants: The -SH group scavenges free radicals, potentially mitigating oxidative stress .
Material Science
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